N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Physicochemical profiling Drug-likeness Solubility prediction

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 862807-73-6, PubChem CID is a synthetic bis-benzothiazole compound featuring a carboxamide linker connecting a 4,7-dimethoxy-substituted benzothiazol-2-amine moiety to a benzothiazole-6-carboxylic acid fragment. Its molecular formula is C₁₇H₁₃N₃O₃S₂ with a molecular weight of 371.4 g/mol and a computed XLogP3 of 3.9.

Molecular Formula C17H13N3O3S2
Molecular Weight 371.43
CAS No. 862807-73-6
Cat. No. B2879481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
CAS862807-73-6
Molecular FormulaC17H13N3O3S2
Molecular Weight371.43
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C17H13N3O3S2/c1-22-11-5-6-12(23-2)15-14(11)19-17(25-15)20-16(21)9-3-4-10-13(7-9)24-8-18-10/h3-8H,1-2H3,(H,19,20,21)
InChIKeyFYDHLFSZBNQECX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 862807-73-6): Chemical Identity and Procurement Baseline


N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 862807-73-6, PubChem CID 2159333) is a synthetic bis-benzothiazole compound featuring a carboxamide linker connecting a 4,7-dimethoxy-substituted benzothiazol-2-amine moiety to a benzothiazole-6-carboxylic acid fragment [1]. Its molecular formula is C₁₇H₁₃N₃O₃S₂ with a molecular weight of 371.4 g/mol and a computed XLogP3 of 3.9 [1]. The compound belongs to a chemical series that includes at least two closely related analogs differing only in the 4,7-substitution pattern: the 4,7-dimethyl variant (CAS 862807-60-1, PubChem CID 2159313, MW 339.4, XLogP3 4.7) and the 4-methoxy-7-methyl mixed variant (CAS 862807-61-2, MW 355.43) [2][3]. All three compounds share the same core bis-benzothiazole carboxamide scaffold but differ in the electronic and steric properties conferred by their substituents [2]. As of April 2026, none of these three compounds has been the subject of published primary research articles, patents, or public bioassay depositions characterizing their biological activity [1][2].

Why 4,7-Dimethoxy Benzothiazole-6-Carboxamide (CAS 862807-73-6) Cannot Be Interchanged with Its Closest Analogs


The three nearest structural analogs in this series—the 4,7-dimethoxy (target), 4,7-dimethyl, and 4-methoxy-7-methyl variants—differ only in their substitution at positions 4 and 7 of the amino-benzothiazole ring, yet these modest changes produce measurable differences in key computed physicochemical properties that are known to influence solubility, permeability, and target binding [1][2]. The target compound's two methoxy groups confer 7 hydrogen bond acceptor (HBA) sites versus 5 for the dimethyl analog, and increase topological polar surface area (TPSA) from 111 Ų to approximately 130 Ų while reducing lipophilicity (XLogP3 3.9 vs 4.7) [1][2]. In the broader benzothiazole literature, the presence and position of methoxy substituents on the benzothiazole ring have been shown to modulate bioactivity: a 2000 study of 4,7-dimethoxybenzothiazole-2-carbonitrile derivatives demonstrated that removal of the 2-cyano substituent abolished antitumor activity (IC₅₀ shifting from ~20 μM to >100 μM), illustrating the sensitivity of this scaffold to precise substitution patterns [3]. Furthermore, a 2023 study validated the 1,3-benzothiazole-6-carboxamide scaffold as a selective pharmacophore for BRAFᵛ⁶⁰⁰ᴱ kinase inhibition, with activity exquisitely dependent on the nature of the amide substituent [4]. Generic substitution among these analogs without experimental validation therefore risks unpredictable changes in both physicochemical behavior and potential bioactivity.

Quantitative Differentiation Evidence for CAS 862807-73-6 vs. Closest Structural Analogs


Hydrogen Bond Acceptor (HBA) Capacity: Dimethoxy vs. Dimethyl Substitution

The target compound (4,7-dimethoxy) possesses 7 hydrogen bond acceptor sites compared to 5 for the closest analog, the 4,7-dimethyl variant (CAS 862807-60-1), a 40% increase in HBA count driven by the two methoxy oxygen atoms replacing methyl groups [1][2]. This difference directly affects predicted aqueous solubility and hydrogen-bonding capacity with biological targets [1].

Physicochemical profiling Drug-likeness Solubility prediction

Lipophilicity Modulation: XLogP3 Difference Between Dimethoxy and Dimethyl Analogs

The target compound exhibits a computed XLogP3 of 3.9, which is 0.8 log units lower than the 4,7-dimethyl analog (XLogP3 = 4.7) [1][2]. This reduction in lipophilicity is consistent with the replacement of two hydrophobic methyl groups (-CH₃) with two polar methoxy groups (-OCH₃), and corresponds to a predicted ~6-fold decrease in octanol-water partition coefficient [1].

Lipophilicity Membrane permeability ADME prediction

Rotatable Bond Count and Conformational Flexibility: Target vs. Dimethyl Analog

The target compound has 4 rotatable bonds compared to 2 for the 4,7-dimethyl analog (CAS 862807-60-1), a 100% increase in rotational degrees of freedom conferred by the two methoxy C-O bonds [1][2]. This represents a significant difference in conformational flexibility that can affect entropic contributions to binding free energy.

Conformational entropy Molecular recognition Binding affinity prediction

Class-Level Evidence: 4,7-Dimethoxybenzothiazole Scaffold in Antitumor Activity

Although the target compound itself lacks direct biological characterization, the 4,7-dimethoxybenzothiazole substructure has been evaluated in the context of antitumor benzothiazole-2-carbonitriles. In a study of 4,7-dimethoxybenzothiazole derivatives, compounds bearing a 2-cyano substituent exhibited IC₅₀ values of 20.6 μM and 25.2 μM against murine L1210 leukemia cells, with both compounds inducing G2+M phase cell cycle arrest [1]. Critically, removal of the 2-cyano group abolished activity (IC₅₀ >100 μM), demonstrating that the 4,7-dimethoxybenzothiazole core requires specific substitution for biological activity [1]. The target compound, which replaces the 2-cyano group with a 2-(benzothiazole-6-carboxamido) substituent, represents an unexplored substitution pattern on this validated antitumor scaffold.

Antitumor Cell cycle arrest 4,7-dimethoxybenzothiazole

Class-Level Evidence: Benzothiazole-6-Carboxamide as a Validated Kinase Inhibitor Pharmacophore

The benzothiazole-6-carboxamide scaffold present in the target compound was validated as a selective BRAFᵛ⁶⁰⁰ᴱ kinase inhibitor pharmacophore through virtual screening and subsequent synthesis of 11 derivatives [1]. The most active compound in that series, 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (compound 22), inhibited BRAFᵛ⁶⁰⁰ᴱ with an IC₅₀ of 7.87 μM while showing selectivity over wild-type BRAF (% inhibition at 100 μM: 79% vs. 35% for wtBRAF) [1]. A related analog (compound 20) showed an IC₅₀ of 21.3 μM against BRAFᵛ⁶⁰⁰ᴱ [1]. The target compound differs from these validated inhibitors by bearing a 4,7-dimethoxybenzothiazol-2-yl substituent on the carboxamide nitrogen rather than the acetamido-alkyl-aminoaryl substituents explored in the study, placing it as a structurally distinct member of this pharmacophore class.

BRAF V600E Kinase inhibition Benzothiazole-6-carboxamide pharmacophore

Research Application Scenarios for N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 862807-73-6)


Physicochemical Comparator in Benzothiazole SAR Series

Given the well-characterized computed property differences between the dimethoxy target and its dimethyl analog (ΔHBA = +2, ΔXLogP3 = −0.8, ΔRotatable Bonds = +2), CAS 862807-73-6 is suitable as a 'polar analog' reference compound in structure-activity relationship (SAR) studies exploring how methoxy vs. methyl substitution at the 4,7-positions affects solubility, permeability, and target binding in benzothiazole-6-carboxamide series [1][2]. Its intermediate lipophilicity (XLogP3 3.9) falls within the typical drug-like range and may offer advantages in aqueous assay compatibility compared to the more lipophilic dimethyl analog [1].

Kinase Inhibitor Screening Based on Benzothiazole-6-Carboxamide Pharmacophore

The benzothiazole-6-carboxamide scaffold has been experimentally validated as a BRAFᵛ⁶⁰⁰ᴱ kinase inhibitor pharmacophore, with optimized analogs achieving IC₅₀ values of 7.87-21.3 μM and measurable selectivity over wild-type BRAF [3]. CAS 862807-73-6 represents a structurally distinct member of this pharmacophore class bearing a uniquely substituted 4,7-dimethoxybenzothiazol-2-yl amide moiety, making it a candidate for inclusion in kinase inhibitor screening panels to probe the structure-activity landscape at the carboxamide nitrogen position [3].

Antitumor Probe Development on the 4,7-Dimethoxybenzothiazole Scaffold

The 4,7-dimethoxy substitution pattern on benzothiazoles has established precedent in antitumor research, with 2-cyano-4,7-dimethoxybenzothiazoles demonstrating IC₅₀ values of 20.6-25.2 μM against L1210 leukemia cells and G2+M cell cycle arrest [4]. The target compound extends this scaffold class with a novel 2-substituent (benzothiazole-6-carboxamido) that remains biologically uncharacterized, presenting an opportunity for researchers to evaluate whether this substitution pattern retains, enhances, or alters the antitumor profile observed for the 2-cyano class [4].

Computational Chemistry and Molecular Docking Studies

With 7 hydrogen bond acceptors, a TPSA of approximately 130 Ų, and 4 rotatable bonds, CAS 862807-73-6 presents a more conformationally flexible and polar interaction surface compared to its dimethyl analog [1][2]. These properties make it a useful test case for computational studies examining how methoxy rotamer states and hydrogen-bonding networks influence predicted binding poses in benzothiazole-recognizing targets such as kinases, NQO2 oxidoreductase, or other enzymes with established benzothiazole ligand preferences [1][3].

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